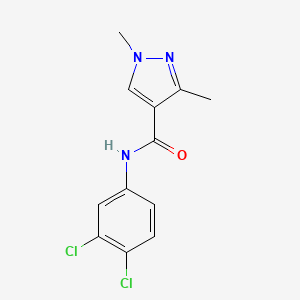

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Description

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 3,4-dichlorophenyl group at the 3-position and methyl substituents at the 1- and 3-positions of the pyrazole ring. This structural motif is critical for its interactions with biological targets, such as transcriptional enhanced associate domain (TEAD) proteins, which are implicated in cancer progression via the Hippo signaling pathway . The compound’s synthesis typically involves condensation of a pyrazole carboxylic acid derivative with an appropriately substituted amine under coupling agents like EDCI/HOBt, as seen in related analogs .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c1-7-9(6-17(2)16-7)12(18)15-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAYYMONJRXQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The presence of the 3,4-dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of photosystem II in plants, disrupting the electron transport chain and inhibiting photosynthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

Compounds 2 and 3 from are N-benzyl and N-phenethyl analogs of 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxamide. Unlike the target compound, these derivatives feature bulkier aromatic substituents (benzyl or phenethyl) instead of methyl groups. Such modifications reduce lipophilicity (clogP values increase by ~1.5 units) but may enhance binding affinity to TEAD due to π-π stacking interactions with hydrophobic pockets. However, the dimethyl groups in the target compound likely improve metabolic stability by reducing susceptibility to oxidative degradation .

Heterocyclic Core Variations

- Thiazole Core (Compound 8, ): Replacing the pyrazole with a thiazole ring (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide) introduces a sulfur atom and a nitro group. Synthesis requires HATU/DIPEA-mediated coupling at 50°C, yielding a nitro-substituted intermediate .

- Dihydro-pyrazole Core (Compound 35, ) : The partially saturated pyrazole in N-[1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide introduces conformational rigidity, favoring interactions with c-Abl kinase’s ATP-binding pocket. The pyridine carboxamide group enhances hydrogen bonding, a feature absent in the target compound .

Indazole and Quinazoline Derivatives ()

Compounds such as N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride replace the pyrazole with an indazole core linked to quinoline or pyrimidine moieties. These structural changes result in higher molecular weights (e.g., 484.3 g/mol) and altered NMR profiles (e.g., δ 8.9 ppm for quinoline protons), suggesting enhanced aromatic stacking but reduced cell permeability compared to the target compound .

Pyrazolo-Pyridine Derivatives ()

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a fused pyrazolo-pyridine system.

Key Insights

- Structural Flexibility vs. Activity : Pyrazole derivatives with smaller substituents (e.g., methyl groups) exhibit better metabolic profiles, while bulkier groups (benzyl, phenethyl) enhance target binding at the cost of solubility .

- Heterocyclic Core Impact : Thiazole and dihydro-pyrazole cores favor kinase activation (c-Abl), whereas pyrazole and indazole cores are associated with TEAD inhibition .

- Synthetic Feasibility : HATU/DIPEA-mediated couplings (–2) achieve moderate yields (38–84%), while EDCI/HOBt methods () are preferred for TEAD inhibitor analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.